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molecular formula C17H23D3ClN3O2S B602680 Naratriptan-d3 Hydrochloride CAS No. 1190021-64-7

Naratriptan-d3 Hydrochloride

Cat. No. B602680
M. Wt: 374.94
InChI Key: AWEZYKMQFAUBTD-MUTAZJQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05786473

Procedure details

A mixture of (E)-N-methyl-2-[3-(1,2,3,6-tetrahydro-1-methylpyridinyl)-1H-indol-5-yl]-ethenesulphonamide (10 kg) and 10% palladium oxide on charcoal (10 kg, 50% wet paste, added as two charges) in DMF (50L), water (35L) and 2N hydrochloric acid (15.75L) was hydrogenated at atmospheric pressure over 20.5 h. The catalyst was removed by filtration. The filter cake was washed with water (40L). The filtrate was concentrated in vacuo to approximately 30L and cooled to 18°. Ethyl acetate (70L) was added over 1 h and the resulting suspension cooled to 5° and aged for 1 h. The product was collected by filtration, washed with ethyl acetate (20L) and dried in vacuo at 40°-50° overnight (8.87 kg, 79.0% of theory). A portion (0.2 kg) of the solid was recrystallised from hot IMS/water (4:1) (1L) and obtained as fine, off-white crystals (0.143 kg), 71.7% of theory).
Quantity
15.75 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][S:3](/[CH:6]=[CH:7]/[C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]2[CH:17]1[CH2:22][CH:21]=CCN1C)(=[O:5])=[O:4].[ClH:24]>CN(C=O)C.O.[Pd]=O>[ClH:24].[CH3:1][NH:2][S:3]([CH2:6][CH2:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]2[CH:17]1[CH2:22][CH2:21][N:13]([CH3:14])[CH2:12][CH2:11]1)(=[O:4])=[O:5] |f:5.6|

Inputs

Step One
Name
Quantity
10 kg
Type
reactant
Smiles
CNS(=O)(=O)\C=C\C=1C=C2C(=CNC2=CC1)C1N(CC=CC1)C
Name
Quantity
15.75 L
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
WASH
Type
WASH
Details
The filter cake was washed with water (40L)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to approximately 30L
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 18°
ADDITION
Type
ADDITION
Details
Ethyl acetate (70L) was added over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension cooled to 5° and aged for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate (20L)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40°-50° overnight (8.87 kg, 79.0% of theory)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
A portion (0.2 kg) of the solid was recrystallised from hot IMS/water (4:1) (1L)

Outcomes

Product
Details
Reaction Time
20.5 h
Name
Type
product
Smiles
Cl.CNS(=O)(=O)CCC=1C=C2C(=CNC2=CC1)C1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.143 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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